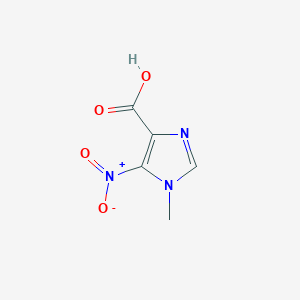
O-(2-Diethylaminoethyl)-N-benzoyl-DL-tyrosyl-diethylamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Diethylaminoethyl)-N-benzoyl-DL-tyrosyl-diethylamide oxalate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylaminoethyl group, a benzoyl group, and a tyrosyl group, all linked to a diethylamide moiety. The oxalate salt form enhances its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Diethylaminoethyl)-N-benzoyl-DL-tyrosyl-diethylamide oxalate typically involves multiple steps, starting with the preparation of the individual components. The diethylaminoethyl group can be introduced through a reaction with diethylamine, while the benzoyl group is typically added via a Friedel-Crafts acylation reaction. The tyrosyl group is incorporated through peptide coupling reactions, often using reagents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The final oxalate salt form is obtained by reacting the free base with oxalic acid, followed by crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
O-(2-Diethylaminoethyl)-N-benzoyl-DL-tyrosyl-diethylamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted amides or esters.
Scientific Research Applications
O-(2-Diethylaminoethyl)-N-benzoyl-DL-tyrosyl-diethylamide oxalate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of O-(2-Diethylaminoethyl)-N-benzoyl-DL-tyrosyl-diethylamide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diethylaminoethyl group can interact with amino acid residues in proteins, while the benzoyl and tyrosyl groups can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
O,O-diethyl S-[2-(diethylamino)ethyl] phosphorothioate: A nerve agent with a similar diethylaminoethyl group.
4-Amino-N-[2-(diethylamino)ethyl]benzamide: A compound with a similar diethylaminoethyl group and benzoyl group.
Uniqueness
O-(2-Diethylaminoethyl)-N-benzoyl-DL-tyrosyl-diethylamide oxalate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its oxalate salt form also enhances its stability and solubility, making it more suitable for various applications compared to similar compounds.
Properties
CAS No. |
57227-50-6 |
|---|---|
Molecular Formula |
C28H39N3O7 |
Molecular Weight |
529.6 g/mol |
IUPAC Name |
N-[1-(diethylamino)-3-[4-[2-(diethylamino)ethoxy]phenyl]-1-oxopropan-2-yl]benzamide;oxalic acid |
InChI |
InChI=1S/C26H37N3O3.C2H2O4/c1-5-28(6-2)18-19-32-23-16-14-21(15-17-23)20-24(26(31)29(7-3)8-4)27-25(30)22-12-10-9-11-13-22;3-1(4)2(5)6/h9-17,24H,5-8,18-20H2,1-4H3,(H,27,30);(H,3,4)(H,5,6) |
InChI Key |
HZXXLPBSHKUWHV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CC(C(=O)N(CC)CC)NC(=O)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene](/img/structure/B12815499.png)

![spiro[14-oxa-9,10-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11,3'-oxolane]-2',5',13,15-tetrone](/img/structure/B12815510.png)







